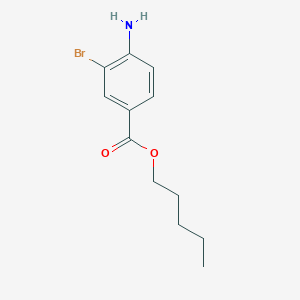![molecular formula C18H19NO2 B15063330 1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline CAS No. 88422-82-6](/img/structure/B15063330.png)
1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline is a benzylisoquinoline alkaloid characterized by the presence of a 3,4-dimethoxybenzyl group attached to a dihydroisoquinoline core
Métodos De Preparación
The synthesis of 1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and tetrahydroisoquinoline.
Synthetic Route: A common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with tetrahydroisoquinoline in the presence of a reducing agent like sodium borohydride. This reaction forms the desired 1-(3,4-dimethoxybenzyl)-3,4-dihydroisoquinoline.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete conversion of the starting materials.
Análisis De Reacciones Químicas
1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural similarity to natural alkaloids makes it a valuable tool in studying biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. Its methoxy groups enhance its ability to interact with hydrophobic pockets in proteins, thereby influencing its biological activity .
Comparación Con Compuestos Similares
1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline can be compared with other benzylisoquinoline alkaloids such as:
Propiedades
Número CAS |
88422-82-6 |
|---|---|
Fórmula molecular |
C18H19NO2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H19NO2/c1-20-17-8-7-13(12-18(17)21-2)11-16-15-6-4-3-5-14(15)9-10-19-16/h3-8,12H,9-11H2,1-2H3 |
Clave InChI |
VDGRBMHBPRSLRI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2=NCCC3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


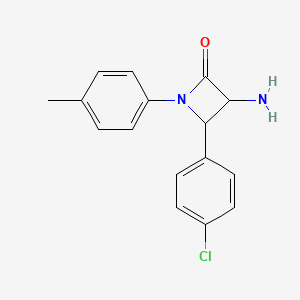
![N'-{[(Methylsulfanyl)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15063257.png)
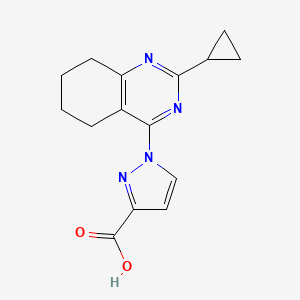
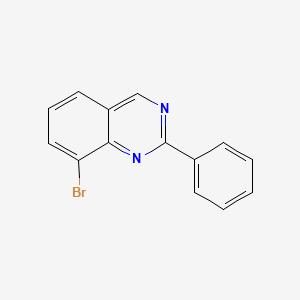
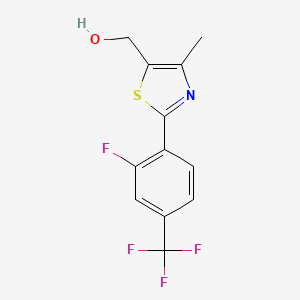
![4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B15063273.png)
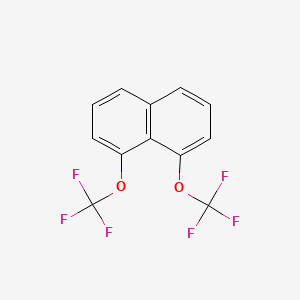
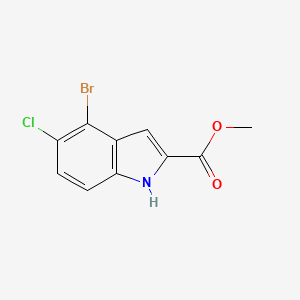
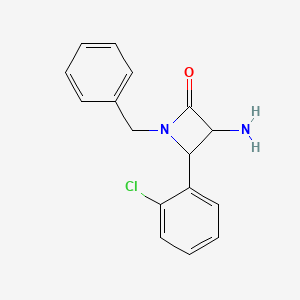
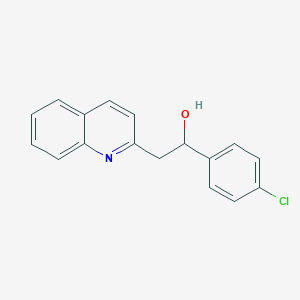


![5-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15063319.png)
